

Physicochemical Properties of D-Allose-¹³C: An In-depth Technical Guide

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Compound of Interest

Compound Name: D-Allose-13C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Allose-¹³C, an isotopically labeled rare sugar with significant potential in biomedical research and drug development. D-Allose has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] The incorporation of a ¹³C isotope provides a valuable tool for tracing its metabolic fate and mechanism of action in various biological systems.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of D-Allose. The data for D-Allose-¹³C is largely based on its unlabeled counterpart, as single isotopic substitution has a negligible effect on these macroscopic properties.

Table 1: General Properties of D-Allose-¹³C

Property	Value	Source
IUPAC Name	(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(1- ¹³ C)hexanal	[2]
Chemical Formula	¹³ CC ₅ H ₁₂ O ₆	[2]
Molecular Weight	181.15 g/mol	[2]
Appearance	White crystalline solid	[3]
Solubility	Soluble in water; practically insoluble in alcohol.	[4]

Table 2: Thermodynamic and Optical Properties of D-Allose

Property	Value	Source
Melting Point	148-150 °C	[3]
Specific Rotation	[α] _{D²⁰} = +14.41° (final value, c=5 in H ₂ O)	[3][4][5]
pKa	~12.45	[3]

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) is a critical analytical technique for confirming the identity and purity of D-Allose-¹³C. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 3: ¹³C-NMR Chemical Shifts for D-[1-¹³C]allose in D₂O

Tautomer	C1	C2	C3	C4	C5	C6
α -pyranose	94.3	68.6	73.2	67.6	68.3	62.3
β -pyranose	94.9	72.8	72.7	68.3	75.1	62.8
α -furanose	97.5	-	-	-	-	-
β -furanose	102.3	-	-	-	-	-

Note:

Chemical shifts are reported in ppm. Data obtained from Omicron Biochemicals, Inc.

Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties of D-Allose-¹³C.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid D-Allose-¹³C transitions to a liquid state.[6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[7]
- Capillary tubes (sealed at one end)[7]
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the D-Allose-¹³C sample is completely dry and in a fine powder form.^[6] If necessary, gently grind the crystals using a mortar and pestle.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.^[8]
- **Measurement:**
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate to quickly determine an approximate melting range.
 - Allow the apparatus to cool below the approximate melting point.
 - Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.^[7]
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.^[7]
- **Purity Assessment:** A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.^[7]

Specific Rotation Measurement (Polarimetry)

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of D-Allose-¹³C, which is a characteristic property of chiral molecules.^[9]

Apparatus:

- Polarimeter^[10]
- Sodium lamp (D-line, 589 nm) or other monochromatic light source^[10]

- Polarimeter sample tube (typically 1 dm in length)[11]
- Volumetric flask and analytical balance

Procedure:

- Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by measuring the rotation of a blank solvent (e.g., deionized water), which should be zero.[10]
- Sample Preparation:
 - Accurately weigh a precise amount of D-Allose-¹³C.
 - Dissolve the sample in a known volume of solvent (e.g., deionized water) in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).[12]
- Filling the Sample Tube:
 - Rinse the polarimeter tube with a small amount of the prepared solution.
 - Carefully fill the tube with the solution, ensuring there are no air bubbles in the light path. [13]
- Measurement:
 - Place the filled sample tube in the polarimeter.
 - Measure the observed angle of rotation (α).[11]
- Calculation of Specific Rotation ($[\alpha]$):
 - Use the following formula:[12] $[\alpha] = \alpha / (l \times c)$ where:
 - α = observed rotation in degrees
 - l = path length of the sample tube in decimeters (dm)
 - c = concentration of the solution in g/mL

^{13}C -NMR Spectroscopy

Objective: To obtain a ^{13}C -NMR spectrum to confirm the isotopic labeling and structural integrity of D-Allose- ^{13}C .

Apparatus:

- Nuclear Magnetic Resonance (NMR) spectrometer
- NMR tubes
- Deuterated solvent (e.g., D_2O)

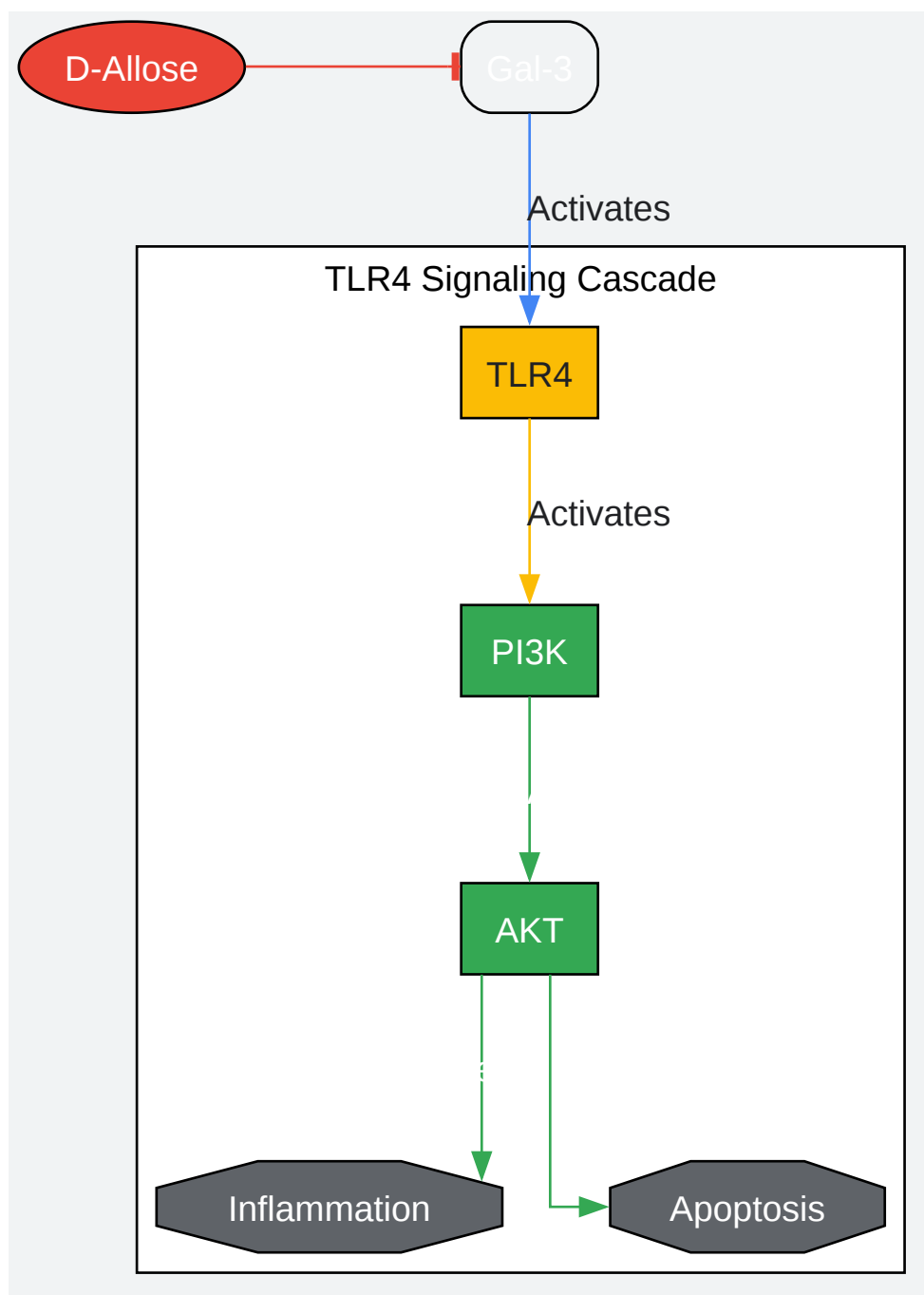
Procedure:

- Sample Preparation:
 - Dissolve an appropriate amount of D-Allose- ^{13}C in a deuterated solvent (e.g., D_2O). The concentration will depend on the instrument's sensitivity.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
 - Set up the ^{13}C acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ^{13}C -labeled compounds, a single scan may be sufficient for the labeled carbon.
 - Acquire the ^{13}C spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using a known reference signal.
- Analysis:
 - Identify the resonance corresponding to the ^{13}C -labeled carbon. Its chemical shift and any observed C-C couplings can provide valuable structural information.[\[14\]](#)

Biological Activity and Signaling Pathway

D-Allose has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the Galectin-3 (Gal-3) mediated activation of the Toll-like receptor 4 (TLR4) signaling pathway. [\[1\]](#) Gal-3, a β -galactoside-binding lectin, can act as an endogenous ligand for TLR4, triggering a pro-inflammatory cascade.[\[15\]](#)[\[16\]](#) D-Allose appears to interfere with this interaction, preventing the downstream activation of PI3K/AKT signaling, which ultimately leads to a reduction in neuroinflammation and apoptosis.[\[17\]](#)



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D-Allose inhibits the Gal-3/TLR4/PI3K/AKT signaling pathway.

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